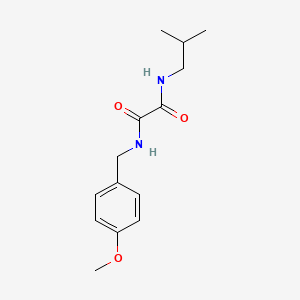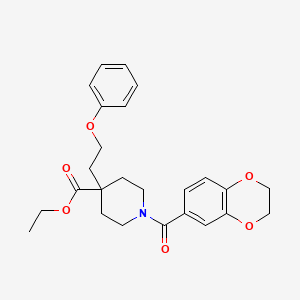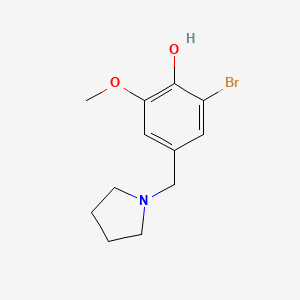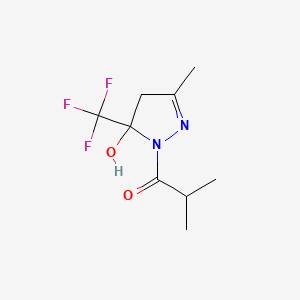
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide, also known as IB-MECA, is a selective adenosine A3 receptor agonist. It was first synthesized in 1993 by scientists at the University of Virginia. Since then, IB-MECA has been extensively studied for its potential applications in various scientific fields.
Mechanism of Action
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide exerts its effects by selectively binding to and activating the adenosine A3 receptor. This receptor is expressed in various tissues throughout the body, including the immune system, brain, and cardiovascular system. Activation of the adenosine A3 receptor by this compound leads to a variety of cellular responses, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune responses.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway. In the immune system, this compound has been shown to modulate cytokine production and inhibit the proliferation of T cells. In the cardiovascular system, this compound has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Advantages and Limitations for Lab Experiments
One advantage of using N-isobutyl-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its selectivity for the adenosine A3 receptor. This allows researchers to study the specific effects of A3 receptor activation without interference from other adenosine receptors. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on N-isobutyl-N'-(4-methoxybenzyl)ethanediamide. One area of interest is the development of this compound analogs with improved pharmacokinetic properties and selectivity for the adenosine A3 receptor. Another area of interest is the investigation of this compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanisms underlying this compound's effects on various cellular pathways.
Synthesis Methods
The synthesis of N-isobutyl-N'-(4-methoxybenzyl)ethanediamide involves several steps, including the reaction of 4-methoxybenzylamine with ethyl 2-bromoacetate, followed by the reaction of the resulting ethyl 2-(4-methoxybenzylamino)acetate with isobutylamine. The final product, this compound, is obtained through the hydrolysis of ethyl 2-(N-isobutyl-N'-(4-methoxybenzyl)ethanediamido)acetate.
Scientific Research Applications
N-isobutyl-N'-(4-methoxybenzyl)ethanediamide has been used in various scientific research studies, including cancer research, immunology, and neuroscience. In cancer research, this compound has been shown to inhibit tumor growth and metastasis by inducing apoptosis in cancer cells. In immunology, this compound has been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N'-(2-methylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-10(2)8-15-13(17)14(18)16-9-11-4-6-12(19-3)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDUOHJBWJNDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[3-(2,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034049.png)
![4-[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5034055.png)
![diethyl 2-oxo-1-oxaspiro[4.5]decane-3,4-dicarboxylate](/img/structure/B5034061.png)
![N-[2-(aminocarbonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B5034068.png)

![7-amino-5-(2,3-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5034079.png)


![3-ethoxy-6-{[2-(ethylthio)-6-methyl-4-pyrimidinyl]thio}pyridazine](/img/structure/B5034103.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5034117.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5034133.png)


